4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a thiophen-3-yl group at position 2, and a carboxylic acid at position 3.
Properties
IUPAC Name |
4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULDBMEXPEPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate thiophene and thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and an α-methylene carbonyl compound in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C9H7NO2S2
- Molecular Weight: 225.29 g/mol
- IUPAC Name: 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid
This compound's structure features a thiazole ring fused with a thiophene moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit bacterial growth effectively. In vitro evaluations often compare these compounds against standard antibiotics to determine their efficacy. The presence of the carboxylic acid functional group enhances solubility and bioavailability, making these compounds suitable candidates for further development in antimicrobial therapies .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Several studies have synthesized analogs of thiazole derivatives and tested them against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The results indicated that certain derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation.
Case Study: Antibacterial Activity
A series of thiazole derivatives were synthesized and tested for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations comparable to established antibiotics .
Case Study: Anticancer Evaluation
In another study, a library of thiazole derivatives was screened against multiple cancer cell lines. Compounds with a thiophene substitution showed enhanced cytotoxicity due to increased interaction with cellular targets involved in cancer progression . The findings suggest that structural modifications can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atoms in the thiophene and thiazole rings can form strong interactions with biological macromolecules, such as proteins and enzymes. This interaction can modulate the activity of these macromolecules, leading to the compound’s observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and physicochemical data for the target compound and its analogues:
Key Differences and Implications
- Substituent Position : The 2-thienyl vs. 3-thienyl isomerism ( vs. Target Compound) alters molecular symmetry and intermolecular interactions, impacting melting points and solubility.
- Electron Effects: Trifluoromethyl groups () enhance metabolic stability and acidity compared to electron-donating groups like methylphenoxy ().
- Pharmacokinetics: Amino-linked derivatives () may exhibit improved bioavailability due to hydrogen bonding, whereas alkoxy groups () increase lipophilicity for better membrane penetration.
Biological Activity
4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities. The presence of both thiophene and thiazole rings contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H7NO2S2
- CAS Number : 871544-52-4
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways.
- Anticancer Potential : Studies have shown that this compound can inhibit the growth of cancer cells in vitro. For instance, it has demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), with IC50 values indicating moderate to strong activity.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models. It may inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Antioxidant Activity : In vitro assays suggest that it possesses antioxidant properties, scavenging free radicals and reducing oxidative stress markers.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The sulfur atoms in its structure allow for strong interactions with proteins and enzymes, potentially modulating their activity. This interaction can lead to the inhibition of specific pathways involved in inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A study evaluated the cytotoxicity of this compound against various cancer cell lines, revealing significant inhibitory effects on proliferation rates and induction of apoptosis in HeLa cells. The study reported an IC50 value of approximately 30 µM for HeLa cells, indicating strong anticancer activity.
- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after four weeks of treatment. Histological analysis confirmed a reduction in inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
